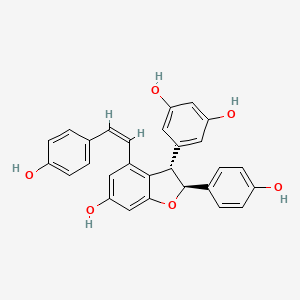

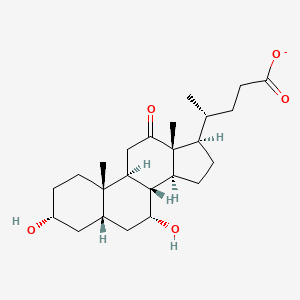

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

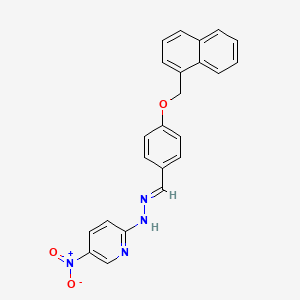

3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate is conjugate base of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid; major species at pH 7.3. It is a conjugate base of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid.

Wissenschaftliche Forschungsanwendungen

Blood-Brain Barrier Permeation

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate has been investigated for its ability to permeate the blood-brain barrier (BBB). A study by Mikov et al. (2004) explored its efficacy as a BBB permeator, analyzing its effect on quinine uptake into the central nervous system in rats, the analgesic action of morphine, and the sleeping time induced by pentobarbital. The results suggested that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate could modify BBB permeability, exhibiting a promoting effect in these tests (Mikov et al., 2004).

Crystal Structure and Supramolecular Architecture

The crystal structures of various oxo-cholic acids, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, have been reported. Bertolasi et al. (2005) described the crystal structures of six new crystals of oxo-cholic acids, showing different supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming various packing motifs. This study helps in understanding the structural and physical properties of these compounds (Bertolasi et al., 2005).

Synthesis for Beta-Oxidation Study

Kurosawa et al. (2001) synthesized 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oyl CoAs for the study of side chain cleavage in bile acid biosynthesis. This synthesis was crucial for understanding the beta-oxidation process in bile acid formation, providing a way to explore the metabolic pathways of these compounds (Kurosawa et al., 2001).

Anodic Electrochemical Oxidation

Medici et al. (2001) explored the anodic electrochemical oxidation of cholic acid and its derivatives, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate. This study provided insights into the regioselectivity of the oxidation process and the yields of different oxo acids, contributing to the understanding of the chemical behavior of these bile acid derivatives under electrochemical conditions (Medici et al., 2001).

Biotransformation Studies

Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate using Aspergillus niger, leading to the isolation of derivatives including 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. This study contributes to the understanding of microbial biotransformation processes of bile acids (Al-Aboudi et al., 2009).

Eigenschaften

Produktname |

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate |

|---|---|

Molekularformel |

C24H37O5- |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 |

InChI-Schlüssel |

MIHNUBCEFJLAGN-DMMBONCOSA-M |

Isomerische SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate Na-dihydroxycholanate sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)

![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)